Cas no 60-87-7 (dimethyl1-(10H-phenothiazin-10-yl)propan-2-ylamine)

Dimethyl1-(10H-phenothiazin-10-yl)propan-2-ylamine is a phenothiazine-derived amine compound with potential applications in pharmaceutical and chemical research. Its structure combines a phenothiazine core with an amine-functionalized propyl chain, offering versatility in synthesis and derivatization. The compound may exhibit notable biological activity due to the phenothiazine moiety, which is known for its role in neuroleptic and antipsychotic agents. Its dimethylamine substitution enhances solubility and reactivity, making it suitable for further functionalization or as an intermediate in drug development. The product is characterized by its stability under standard conditions and compatibility with a range of organic reactions, supporting its utility in medicinal chemistry and material science applications.
dimethyl1-(10H-phenothiazin-10-yl)propan-2-ylamine structure
60-87-7 structure
商品名:dimethyl1-(10H-phenothiazin-10-yl)propan-2-ylamine
CAS番号:60-87-7
MF:C17H20N2S
メガワット:284.419102668762
CID:503648
PubChem ID:4927

dimethyl1-(10H-phenothiazin-10-yl)propan-2-ylamine 化学的及び物理的性質

名前と識別子

    • 10H-Phenothiazine-10-ethanamine,N,N,a-trimethyl-
    • promethazine
    • (RS)-dimethyl[1-methyl-2-(phenothiazone-10-yl)ethyl]amine hydrochloride
    • 10-[2-(dimethylamino)propyl]phenothiazine
    • 3277 RP
    • Aprobit
    • Avomine
    • Dimapp
    • EP STANDARD
    • Fargan
    • Fenazil
    • Procit
    • PROMETHAZINE IMPURITY D (2RS)-N,N-DIMETHYL-1-(10H-PHENOTHIAZIN-10-YL)PROPAN-2-AMINE S-OXIDE
    • Prorex
    • WY 509
    • Prometazin
    • Protazine
    • Prothazin
    • RP 3277
    • Vallergine
    • (2-Dimethylamino-2-methyl)ethyl-N-dibenzoparathiazine
    • dimethyl1-(10H-phenothiazin-10-yl)propan-2-ylamine
    • KBioSS_001348
    • Pro-50
    • Tox21_110227_1
    • 10-(2-DIMETHYLAMINO-2-METHYLETHYL)PHENOTHIAZINE
    • Promacot
    • EINECS 200-489-2
    • Pyrethia (Salt/Mix)
    • Promezathine
    • PROMETHAZINE [JAN]
    • EN300-708776
    • UNII-FF28EJQ494
    • 38878-40-9
    • NCGC00015817-24
    • PROMETHAZINE [MI]
    • C07404
    • PROMETHAZINE [MART.]
    • Metaryl
    • 10H-Phenothiazine-10-ethanamine, N,N,alpha-trimethyl-
    • Phenoject-50
    • 10-(2-(Dimethylamino)-2-methylethyl)phenothiazine
    • N,N,alpha-Trimethyl-10H-phenothiazine-10-ethanamine
    • Lilly 01516
    • J-690333
    • SBI-0050874.P004
    • BSPBio_002777
    • Romergan
    • NCGC00015817-05
    • Prestwick0_000888
    • SPBio_002895
    • SPBio_000799
    • NS00010423
    • 4182 R.p.
    • NCGC00015817-09
    • NSC 30321
    • NCGC00015817-10
    • NSC30321
    • S5196
    • 4182 RP
    • Prometazina [INN-Spanish]
    • NCGC00089735-03
    • Spectrum5_000977
    • Camergan
    • Fenetazina
    • Lercigan
    • PWWVAXIEGOYWEE-UHFFFAOYSA-
    • NCGC00015817-08
    • Diphergan
    • KBio2_001348
    • N,N,-alpha-Trimethyl-10H-phenothiazine-10-ethanamine
    • SKF 1498
    • KBio3_001997
    • 4-27-00-01253 (Beilstein Handbook Reference)
    • Spectrum2_000840
    • N,N-Dimethyl-1-(10H-phenothiazin-10-yl)-2-propanamine
    • Pyrethiazine
    • 10H-Phenothiazine-10-ethanamine, N,N,.alpha.-trimethyl-
    • Lopac0_000899
    • Iergigan
    • FF28EJQ494
    • SDCCGSBI-0050874.P005
    • NINDS_000005
    • RP-3277
    • F17386
    • NCGC00015817-11
    • N-(2'-DIMETHYLAMINO-2-METHYL)ETHYLPHENOTHIAZINE
    • InChI=1/C17H20N2S/c1-13(18(2)3)12-19-14-8-4-6-10-16(14)20-17-11-7-5-9-15(17)19/h4-11,13H,12H2,1-3H3
    • Promethazinum (INN-Latin)
    • BRD-A46335897-003-27-8
    • 10H-PHENOTHIAZINE-10-ETHANAMINE, N,N,.ALPHA.-TRIMETHYL-, (+/-)-
    • Remsed (Salt/Mix)
    • PROMETHAZINE [HSDB]
    • R06AD02
    • 73745-50-3
    • Provigan
    • Valergine
    • Thiergan
    • Pilothia
    • L000495
    • NCGC00015817-06
    • Lilly 1516
    • 10-(2-Dimethylaminopropyl)phenothiazine
    • 10H-Phenothiazine-10-ethanamine, N,N,alpha-trimethyl-, radical ion(1+)
    • Proazaimine
    • Pilpophen
    • Pipolphene
    • Phenerzine
    • AB00053535
    • DB01069
    • Oprea1_758749
    • Fenetazine
    • PROMETHAZINE [INN]
    • BSPBio_000676
    • Phenargan
    • Diprazine
    • D00494
    • A-91033
    • DTXCID803518
    • IDI1_000005
    • NCGC00015817-12
    • NCI-C60673
    • Prometazina (INN-Spanish)
    • 60-87-7
    • NCGC00015817-14
    • N,N-DIMETHYL-1-PHENOTHIAZIN-10-YL-PROPAN-2-AMINE
    • SR-01000002993-10
    • Spectrum3_001019
    • Dimethylamino-isopropyl-phenthiazin
    • PromethazineHcl
    • Prestwick1_000888
    • 3389 R.p.
    • KBio2_003916
    • SCHEMBL4700
    • SR-01000002993
    • AB00053535_13
    • BPBio1_000744
    • dimethyl[1-(10H-phenothiazin-10-yl)propan-2-yl]amine
    • Pyrethia
    • KBio1_000005
    • N-Dimethylamino-2-methylethyl thiodiphenylamine
    • NSC-30321
    • Proazamine; Diphergan; Phenargan; Phensedyl; Promazinamide
    • NCGC00015817-03
    • 60-87-7 (free base)
    • (+/-)-promethazine
    • CCG-109848
    • Prometh
    • Promethiazine
    • Promethazinum
    • EX-A891
    • Promethazine [INN:BAN]
    • Phensedyl
    • Promazinamide
    • WLN: T C666 BN ISJ B1Y1&N1&1
    • N,N-dimethyl-1-phenothiazin-10-ylpropan-2-amine
    • Promethazine (JAN/INN)
    • Pipolphen (Salt/Mix)
    • camsilate de promAthazine
    • Pelpica
    • (Dimethylamino-2-propyl-10-phenothiazine hydrochloride
    • CAS-60-87-7
    • DivK1c_000005
    • CHEMBL643
    • N,N-dimethyl-1-(10H-phenothiazin-10-yl)propan-2-amine
    • BRN 0088554
    • BDBM50017696
    • Promethazin
    • GTPL7282
    • (+/-)-10-(2-(DIMETHYLAMINO)PROPYL)PHENOTHIAZINE
    • Prestwick3_000888
    • PROMETHAZINE (MART.)
    • Promergan
    • 10H-Phenothiazine-10-ethanamine,N,.alpha.-trimethyl-
    • Spectrum4_001149
    • Phargan
    • (.+/-.)-Promethazine
    • AB00053535-12
    • N,N-Dimethyl-1-(10H-phenothiazin-10-yl)-2-propanamine #
    • 10H-PHENOTHIAZINE-10-ETHANAMINE, N,N,alpha-TRIMETHYL-, (+/-)-
    • PHENOTHIAZINE, 10-(2-(DIMETHYLAMINO)PROPYL)-
    • NCGC00015817-04
    • NCI60_001878
    • BRD-A46335897-003-26-0
    • Prothazine
    • 10-(2-(Dimethylamino)propyl)phenothiazine
    • Prometasin
    • DTXSID7023518
    • D04AA10
    • AKOS015962127
    • Prometazina
    • Dimethylamino-isopropyl-phenthiazin [German]
    • Tox21_110227
    • 3389 RP
    • PROMETHAZINE [WHO-DD]
    • Histargan
    • Phenergan base
    • N-(2'-Dimethylamino-2'-methyl)ethylphenothiazine
    • Promethazinum [INN-Latin]
    • HSDB 3173
    • AC-15939
    • N,N-dimethyl-1-phenothiazin-10-ylpropan-2-amine hydrochloride
    • KBioGR_001697
    • Proazamine
    • Phenothiazine, 10-(2-dimethylaminopropyl)-
    • CCRIS 7056
    • Spectrum_000868
    • Prometazine
    • N,N,.ALPHA.-TRIMETHYL-10H-PHENOTHIAZINE-10-ETHANAMINE
    • ()-Promethazine
    • Promesan
    • Prestwick2_000888
    • CHEBI:8461
    • TS-07641
    • KBio2_006484
    • Antiallersin
    • Phenothiazine, 10-[2-(dimethylamino)propyl]-
    • PROMETHAZINE [VANDF]
    • Tanidil
    • HMS2089E08
    • NCGC00015817-17
    • NCGC00089735-02
    • Q422970
    • MDL: MFCD00066294
    • インチ: InChI=1S/C17H20N2S/c1-13(18(2)3)12-19-14-8-4-6-10-16(14)20-17-11-7-5-9-15(17)19/h4-11,13H,12H2,1-3H3
    • InChIKey: PWWVAXIEGOYWEE-UHFFFAOYSA-N
    • ほほえんだ: CC(CN1C2=CC=CC=C2SC3=CC=CC=C31)N(C)C

計算された属性

  • せいみつぶんしりょう: 284.13500
  • どういたいしつりょう: 284.134719
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 2
  • 重原子数: 20
  • 回転可能化学結合数: 3
  • 複雑さ: 298
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • ひょうめんでんか: 0
  • 疎水性パラメータ計算基準値(XlogP): 何もない
  • トポロジー分子極性表面積: 31.8
  • 互変異性体の数: 何もない

じっけんとくせい

  • 色と性状: Solid powder
  • 密度みつど: 1.131
  • ゆうかいてん: 60 ºC
  • ふってん: bp3 190-192°
  • 屈折率: 1.6000 (estimate)
  • PSA: 31.78000
  • LogP: 4.30440

dimethyl1-(10H-phenothiazin-10-yl)propan-2-ylamine セキュリティ情報

  • シグナルワード:Warning
  • ちょぞうじょうけん:Dry, dark and store at 0-4℃ for short term (days to weeks) or -20℃ for long term (Store correctly 2-3years).

dimethyl1-(10H-phenothiazin-10-yl)propan-2-ylamine 税関データ

  • 税関コード:2934300000
  • 税関データ:

    中国税関コード:

    2934300000

    概要:

    293430000.フェノチアジン環系を含む化合物(水素化の有無にかかわらず、さらに縮合していない化合物)。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:20.0%

    申告要素:

    製品名, 成分含有量、

    要約:

    293430000。構造中にフェノチアジン環系(水素化の有無にかかわらず)を含む他の化合物は、さらに縮合していない。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:20.0%

dimethyl1-(10H-phenothiazin-10-yl)propan-2-ylamine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
P928108-bulk
Promethazine
60-87-7 >99%
bulk
¥POA 2022-08-31
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
P928108-1g
Promethazine
60-87-7 >99%
1g
¥5,980.00 2022-08-31
Life Chemicals
F0138-3355-10mg
dimethyl[1-(10H-phenothiazin-10-yl)propan-2-yl]amine
60-87-7 90%+
10mg
$79.0 2023-11-21
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T0445-25 mg
Promethazine
60-87-7 99.11%
25mg
¥664.00 2022-04-26
Life Chemicals
F0138-3355-20μmol
dimethyl[1-(10H-phenothiazin-10-yl)propan-2-yl]amine
60-87-7 90%+
20μmol
$79.0 2023-11-21
Life Chemicals
F0138-3355-4mg
dimethyl[1-(10H-phenothiazin-10-yl)propan-2-yl]amine
60-87-7 90%+
4mg
$66.0 2023-11-21
Life Chemicals
F0138-3355-50mg
dimethyl[1-(10H-phenothiazin-10-yl)propan-2-yl]amine
60-87-7 90%+
50mg
$160.0 2023-11-21
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T0445-50 mg
Promethazine
60-87-7 99.11%
50mg
¥1064.00 2022-04-26
S e l l e c k ZHONG GUO
S5196-25mg
Promethazine
60-87-7 99.61%
25mg
¥2375.33 2023-09-15
Life Chemicals
F0138-3355-10μmol
dimethyl[1-(10H-phenothiazin-10-yl)propan-2-yl]amine
60-87-7 90%+
10μmol
$69.0 2023-11-21

dimethyl1-(10H-phenothiazin-10-yl)propan-2-ylamine 合成方法

dimethyl1-(10H-phenothiazin-10-yl)propan-2-ylamine 関連文献

dimethyl1-(10H-phenothiazin-10-yl)propan-2-ylamineに関する追加情報

Dimethyl 1-(10H-phenothiazin-10-yl)propan-2-ylamine and Its Significance in Modern Chemical Research

Compounds with the CAS number 60-87-7 and the product name Dimethyl 1-(10H-phenothiazin-10-yl)propan-2-ylamine represent a fascinating intersection of organic chemistry and pharmaceutical innovation. These molecules have garnered significant attention in recent years due to their unique structural properties and potential applications in medicinal chemistry. The phenothiazine moiety, a key component of this compound, is well-known for its diverse biological activities, making it a valuable scaffold for drug development.

The structural framework of Dimethyl 1-(10H-phenothiazin-10-yl)propan-2-ylamine incorporates a phenothiazine ring system, which is renowned for its role in various pharmacological applications. Phenothiazines are a class of compounds that exhibit a wide range of biological effects, including antipsychotic, antihistaminic, and antimicrobial properties. The presence of the phenothiazinyl group in this molecule not only contributes to its chemical diversity but also opens up possibilities for exploring novel therapeutic avenues.

In recent years, there has been a growing interest in developing new derivatives of phenothiazine-based compounds due to their potential to address unmet medical needs. The compound Dimethyl 1-(10H-phenothiazin-10-yl)propan-2-ylamine is particularly noteworthy because it combines the phenothiazine core with an aliphatic amine group, which can enhance its solubility and bioavailability. This structural modification is crucial for improving the pharmacokinetic properties of the compound, making it more suitable for clinical applications.

The synthesis of Dimethyl 1-(10H-phenothiazin-10-yl)propan-2-ylamine involves complex organic reactions that require precise control over reaction conditions. The process typically involves the condensation of appropriate precursors under controlled temperatures and inert atmospheres to ensure high yields and purity. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions, have been employed to achieve the desired molecular architecture efficiently.

The pharmacological potential of Dimethyl 1-(10H-phenothiazin-10-yl)propan-2-ylamine has been explored in several preclinical studies. These studies have highlighted its ability to interact with various biological targets, including receptors and enzymes involved in neurotransmitter signaling. The compound's interaction with these targets suggests that it may have therapeutic effects in conditions such as depression, anxiety disorders, and neurodegenerative diseases. Further research is needed to fully elucidate its mechanism of action and potential clinical applications.

The use of computational methods has played a pivotal role in understanding the behavior of Dimethyl 1-(10H-phenothiazin-10-yl)propan-2-ylamine. Molecular modeling techniques have been employed to predict how the compound interacts with biological targets at the atomic level. These insights have guided the design of new derivatives with improved pharmacological properties. Additionally, computational studies have helped in understanding the metabolic pathways by which the compound is processed in vivo, providing valuable information for optimizing its therapeutic efficacy.

The chemical properties of Dimethyl 1-(10H-phenothiazin-10-yl)propan-2-yllamine, such as its solubility, stability, and reactivity, are critical factors that influence its suitability for pharmaceutical use. Advanced analytical techniques, such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS), have been utilized to characterize the compound's structure and purity. These methods provide detailed information about the molecular composition and interactions, which are essential for ensuring the quality and consistency of pharmaceutical formulations.

The development of new drugs often involves a multidisciplinary approach that integrates knowledge from chemistry, biology, and medicine. The study of compounds like Dimethyl 1-(10H-pheno-thiazin -10 - yl ) propan -2 - ylamine exemplifies this collaborative effort. Researchers from various fields contribute their expertise to explore the full potential of these molecules and translate laboratory findings into tangible therapeutic benefits for patients.

In conclusion, compounds like those with CAS number 6087707 and the product name Dimethyl 1 -( 10 H - phenoth azin - 10 - yl ) propan -2 - ylamine strong > represent significant advancements in chemical research with potential implications for drug development. The unique structural features and biological activities of these molecules make them valuable candidates for further exploration. As research continues to uncover new insights into their pharmacological properties, we can expect these compounds to play an increasingly important role in addressing various medical challenges.

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